molecular formula C15H16O2 B13807522 METHANE, BIS-(o-METHOXYPHENYL)- CAS No. 5819-93-2

METHANE, BIS-(o-METHOXYPHENYL)-

Cat. No.: B13807522
CAS No.: 5819-93-2
M. Wt: 228.29 g/mol
InChI Key: DPRFNHUMLZJXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methane, bis-(o-methoxyphenyl)-: is an organic compound with the molecular formula C15H16O2. It is also known as 4,4’-Dimethoxydiphenylmethane. This compound is characterized by the presence of two methoxyphenyl groups attached to a central methane carbon atom. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methane, bis-(o-methoxyphenyl)- typically involves the reaction of o-methoxybenzyl chloride with a suitable base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of methane, bis-(o-methoxyphenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methane, bis-(o-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Boron tribromide in an inert solvent like dichloromethane.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methane, bis-(o-methoxyphenyl)- has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methane, bis-(o-methoxyphenyl)- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The central methane carbon atom can undergo nucleophilic or electrophilic attacks, leading to the formation of various reaction intermediates.

Comparison with Similar Compounds

    Bis(indolyl)methanes: These compounds have two indole groups attached to a central methane carbon atom and are known for their biological activities.

    Bis(pyrazolyl)methanes: These compounds contain two pyrazole groups and are used in various chemical and biological applications.

Uniqueness: Methane, bis-(o-methoxyphenyl)- is unique due to the presence of methoxy groups, which impart specific electronic and steric properties to the molecule. These properties influence its reactivity and make it suitable for specific applications in chemistry and industry.

Properties

CAS No.

5819-93-2

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C15H16O2/c1-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)17-2/h3-10H,11H2,1-2H3

InChI Key

DPRFNHUMLZJXNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.